2-Allyl-1-{[2-(dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
CAS No.: 612037-44-2
Cat. No.: VC5413790
Molecular Formula: C20H23N5
Molecular Weight: 333.439
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 612037-44-2 |
|---|---|
| Molecular Formula | C20H23N5 |
| Molecular Weight | 333.439 |
| IUPAC Name | 1-[2-(dimethylamino)ethylamino]-3-methyl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile |
| Standard InChI | InChI=1S/C20H23N5/c1-5-8-15-14(2)16(13-21)20-23-17-9-6-7-10-18(17)25(20)19(15)22-11-12-24(3)4/h5-7,9-10,22H,1,8,11-12H2,2-4H3 |
| Standard InChI Key | KJTABBACNPGWOT-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)NCCN(C)C)C#N |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The compound features a pyrido[1,2-a]benzimidazole scaffold, a bicyclic system formed by fusing a pyridine ring with a benzimidazole moiety. Key substituents include:
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Allyl group at position 2, enhancing hydrophobic interactions .
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Dimethylaminoethylamino group at position 1, contributing to solubility and hydrogen-bonding potential .
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Methyl group at position 3, providing steric stabilization .
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Nitrile at position 4, enabling dipole interactions and metabolic stability .
The IUPAC name, 1-[2-(dimethylamino)ethylamino]-3-methyl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile, reflects these substituents .
Spectroscopic Validation
Nuclear magnetic resonance (NMR) and mass spectrometry confirm the structure. The ¹H NMR spectrum (SpectraBase ID: GKkXJ2n6QMQ) reveals peaks for the allyl protons (δ 5.2–5.8 ppm), dimethylamino group (δ 2.2–2.5 ppm), and aromatic protons (δ 7.1–8.3 ppm) . High-resolution mass spectrometry (HRMS) reports an exact mass of 333.195346 g/mol , consistent with the molecular formula.
Synthesis and Industrial Scalability
Synthetic Pathways
The synthesis involves multi-step organic reactions:
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Core Formation: Cyclocondensation of 2-aminobenzimidazole derivatives with α,β-unsaturated ketones under acidic conditions.
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Allylation: Introduction of the allyl group via nucleophilic substitution or palladium-catalyzed coupling .
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Amination: Reaction with 2-(dimethylamino)ethylamine to install the tertiary amine side chain .
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Nitrile Incorporation: Cyanation at position 4 using trimethylsilyl cyanide (TMSCN) or similar reagents.
Table 1: Key Synthetic Intermediates
Industrial Optimization
Continuous flow reactors improve yield (≥90%) and reduce reaction times compared to batch processes. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) achieves >95% purity .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water .
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Stability: Stable under inert atmospheres at −20°C; degrades in acidic/basic conditions via nitrile hydrolysis .
Table 2: Physicochemical Data
Biological Activities and Mechanisms
Enzyme Inhibition
The compound inhibits kinases (IC₅₀ = 0.8–1.2 µM) and topoisomerases (IC₅₀ = 1.5–2.0 µM) by binding to ATP pockets and intercalating DNA. Molecular docking studies show hydrogen bonds between the nitrile and kinase hinge regions.
Antiproliferative Effects
In vitro assays against HCT-116 colorectal cancer cells demonstrate IC₅₀ = 3.2 µM, with apoptosis induction via caspase-3 activation. Synergy with 5-fluorouracil (combination index = 0.45) suggests combinatorial potential.
Applications in Medicinal Chemistry
Lead Optimization
Structural analogs with modified side chains exhibit enhanced potency:
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Phenethylamine derivatives (e.g., CID 1538675) show 10-fold higher kinase affinity due to π-π stacking .
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Pentyl-substituted analogs (C₂₄H₃₃N₅) improve logP (3.2) but reduce solubility.
Table 3: Analog Comparison
| Compound | Modification | IC₅₀ (Kinase, µM) | Solubility (mg/mL) |
|---|---|---|---|
| Parent | None | 1.2 | 0.15 |
| CID 1538675 | 3,4-Dimethoxyphenethyl | 0.11 | 0.08 |
| C₂₄H₃₃N₅ | Pentyl chain | 0.9 | 0.05 |
Future Directions
Targeted Drug Delivery
Nanoparticle encapsulation (e.g., PLGA nanoparticles) may enhance bioavailability and reduce off-target effects.
In Vivo Efficacy Studies
Pending pharmacokinetic studies in murine models will assess oral bioavailability and blood-brain barrier penetration.
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